molecular formula C9H7F6NO B1601295 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2402-67-7

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B1601295
CAS RN: 2402-67-7
M. Wt: 259.15 g/mol
InChI Key: LLDYYDVBNYAQJM-UHFFFAOYSA-N
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Description

Aminophenyl is a common moiety in many organic compounds, including pharmaceuticals and dyes . The hexafluoropropan-2-ol part suggests that the compound might have interesting properties due to the presence of the highly electronegative fluorine atoms.


Molecular Structure Analysis

The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, thiophene-based analogs, which could potentially include a compound like “2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol”, have been explored for their biological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-(3-aminophenyl)benzonitrile have been studied . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .

Scientific Research Applications

Synthesis and Material Applications

Hexafluoropropanol derivatives, including those with aminophenyl groups, are key intermediates in synthesizing fluorinated materials, offering applications in polymer and material science. For instance, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves the reaction of phenol with hexafluoroacetone, leading to a compound with potential applications in creating organic fluoro-containing polymers due to the reactivity of its hydroxyl groups. This is particularly relevant for materials requiring enhanced chemical resistance, thermal stability, and unique dielectric properties (Shi-Juan Li et al., 2015).

Solvent Applications

Hexafluoroisopropanol (HFIP), closely related to the query compound, is highlighted for its remarkable solvent properties, particularly in facilitating hypervalent iodine chemistry. HFIP's unique ability to stabilize radical cations through hydrogen bonding makes it an excellent medium for various organic reactions, including oxidative and cycloaddition reactions. This property may extend to derivatives like 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, suggesting their potential as specialized solvents or reagents in organic synthesis to promote or stabilize reactive intermediates (Ignacio Colomer et al., 2016).

Photophysical Properties

Fluorinated compounds, including hexafluoropropanol derivatives, often exhibit unique photophysical properties. The presence of fluorine atoms can significantly influence the electronic properties of aromatic compounds, affecting their fluorescence and absorption characteristics. This is particularly relevant in the design of new fluorophores and in the study of molecular aggregation and charge transfer phenomena (Iwona Budziak et al., 2019). Such properties could be of interest in developing new materials for optical applications or as probes in biochemical and medical research.

Catalysis and Synthetic Applications

Hexafluoropropanol derivatives can also play a role in catalysis, particularly in facilitating reactions that require strong hydrogen bond donors. The unique electronic effects imparted by the hexafluoroisopropanol group, combined with an aminophenyl moiety, could lead to novel catalytic activities or enhance the reactivity of certain reaction intermediates. This could open new pathways in synthetic organic chemistry, especially in enantioselective synthesis or in reactions where controlled reactivity is crucial (L. Eberson et al., 1997).

Safety and Hazards

The safety data for a similar compound, 2-(3-Aminophenyl)ethanol, indicates that it is harmful if swallowed and causes serious eye irritation .

Future Directions

Research into similar compounds is ongoing. For example, more than 30 ADCs targeting 20 biomarkers are being tested in clinical trials, including monotherapy or combination with others for multiple lines of therapy .

Mechanism of Action

Target of Action

The primary target of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . It plays a crucial role in the uptake of folate, a vitamin that is essential for cell growth and division .

Mode of Action

The compound interacts with its target through a process known as antibody-drug conjugation . It is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . This results in a homogeneous antibody-drug conjugate (ADC) with a drug–antibody ratio (DAR) of 4 . The ADC binds to FolRα with high affinity, internalizes rapidly into target positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) .

Biochemical Pathways

The active metabolite of the compound, 3-aminophenyl hemiasterlin (SC209), is a tubulin-targeting cytotoxic agent . It disrupts the normal function of microtubules, which are essential components of the cell’s cytoskeleton . This disruption leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

The compound exhibits high GI absorption and is BBB permeant . . This enhances its bioavailability and effectiveness. The compound also exhibits a log Kp (skin permeation) of -6.7 cm/s, indicating its ability to penetrate the skin .

Result of Action

The compound induces significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . It also induces apoptosis in cancer cells with cell cycle arrest at the G1 phase .

Action Environment

Environmental factors such as physical, chemical, and biological stresses can influence the action, efficacy, and stability of the compound . For instance, the compound’s action can be influenced by the presence of other chemicals, temperature, pH, and the presence of other biological entities

properties

IUPAC Name

2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDYYDVBNYAQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536735
Record name 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2402-67-7
Record name 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol (6.0 g, 21 mmol) in ethanol (60 mL) was added ammonium formate (6.0 g) and Pd/C (10%, 600 mg). The mixture was heated at reflux for 5 min and was cooled to room temperature. The Pd catalyst was removed via filtration through Celite using ethanol. The combined filtrate was evaporated to dryness and the residue was washed with CH2Cl2 to yield 2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (4.1 g, 67% over two steps). 1H NMR (400 MHz, DMSO-d6) δ 8.37 (s, 1H), 7.11 (t, J=7.9 Hz, 1H), 6.93 (s, 1H), 6.77 (d, J=7.8 Hz, 1H), 6.65 (dd, J=8.0, 1.6 Hz, 1H), 5.34 (s, 2H). MS (ESI) m/e (M+H+) 260.1.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

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